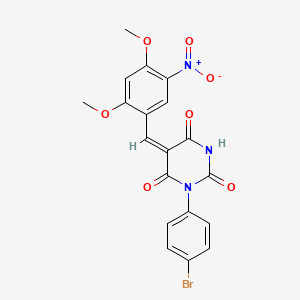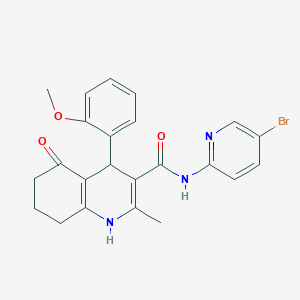
(5E)-1-(4-bromophenyl)-5-(2,4-dimethoxy-5-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5E)-1-(4-bromophenyl)-5-(2,4-dimethoxy-5-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione” is a synthetic organic molecule that belongs to the class of pyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(5E)-1-(4-bromophenyl)-5-(2,4-dimethoxy-5-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione” typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde, 2,4-dimethoxy-5-nitrobenzaldehyde, and pyrimidine-2,4,6-trione. The key steps may involve:
Condensation Reaction: The aldehyde groups of 4-bromobenzaldehyde and 2,4-dimethoxy-5-nitrobenzaldehyde react with pyrimidine-2,4,6-trione under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up: Adapting the laboratory-scale synthesis to industrial-scale production.
Process Optimization: Refining reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Major Products
Reduction: The major product would be the corresponding amino derivative.
Substitution: The major product would depend on the nucleophile used in the substitution reaction.
科学的研究の応用
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug discovery and development.
Medicine
Industry
The compound can be used in the development of new materials with specific properties, such as electronic or optical materials.
作用機序
The mechanism of action of this compound would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- (5E)-1-(4-chlorophenyl)-5-(2,4-dimethoxy-5-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-1-(4-fluorophenyl)-5-(2,4-dimethoxy-5-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The presence of the bromine atom in the compound may confer unique properties, such as increased reactivity in substitution reactions or specific biological activity compared to its analogs.
特性
分子式 |
C19H14BrN3O7 |
|---|---|
分子量 |
476.2 g/mol |
IUPAC名 |
(5E)-1-(4-bromophenyl)-5-[(2,4-dimethoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H14BrN3O7/c1-29-15-9-16(30-2)14(23(27)28)8-10(15)7-13-17(24)21-19(26)22(18(13)25)12-5-3-11(20)4-6-12/h3-9H,1-2H3,(H,21,24,26)/b13-7+ |
InChIキー |
GCQXWUMOMUZAPF-NTUHNPAUSA-N |
異性体SMILES |
COC1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-])OC |
正規SMILES |
COC1=CC(=C(C=C1C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-5-imino-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazol-4-one [4-(morpholin-4-ylsulfonyl)phenyl]hydrazone](/img/structure/B11644535.png)
![Methyl 2-[5-(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoate](/img/structure/B11644543.png)
![[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}methanone](/img/structure/B11644547.png)
![4-{[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-EN-1-YL]amino}-N-(quinoxalin-2-YL)benzene-1-sulfonamide](/img/structure/B11644558.png)
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 9H-xanthene-9-carboxylate](/img/structure/B11644565.png)

![2-(2-Chlorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11644568.png)
![butyl {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11644570.png)

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11644574.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B11644575.png)
![N-benzyl-3-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N-dimethylpropan-1-aminium](/img/structure/B11644579.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-5-nitroquinolin-8-amine](/img/structure/B11644595.png)
![N'-{(3Z)-5-bromo-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide](/img/structure/B11644599.png)
